Tert-butyl But-2-ynoate
CAS No.:
Cat. No.: VC13616690
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12O2 |
---|---|
Molecular Weight | 140.18 g/mol |
IUPAC Name | tert-butyl but-2-ynoate |
Standard InChI | InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3 |
Standard InChI Key | SQMITIWFLFJKAL-UHFFFAOYSA-N |
SMILES | CC#CC(=O)OC(C)(C)C |
Canonical SMILES | CC#CC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Identity
Tert-butyl but-2-ynoate is systematically named tert-butyl but-2-ynoate under IUPAC nomenclature. Its linear structure comprises a triple bond between the second and third carbon atoms of the butynoate chain, terminated by a tert-butyl ester group. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂O₂ |
Molecular Weight | 140.18 g/mol |
SMILES | CC#CC(=O)OC(C)(C)C |
InChIKey | SQMITIWFLFJKAL-UHFFFAOYSA-N |
PubChem CID | 11480487 |
The tert-butyl group enhances steric bulk, influencing the compound’s reactivity in cycloadditions and nucleophilic substitutions .
Synthesis and Preparation
Esterification of But-2-ynoic Acid
The most straightforward synthesis involves the esterification of but-2-ynoic acid with tert-butanol under acidic conditions:
This method typically employs catalytic sulfuric acid or p-toluenesulfonic acid in refluxing toluene, yielding tert-butyl but-2-ynoate in moderate to high yields.
Transition-Metal-Mediated Coupling
Alternative routes utilize palladium or copper catalysts to couple tert-butyl alcohol with alkynyl halides. For example, a Sonogashira coupling between tert-butyl chloroformate and propiolic acid derivatives can generate the target compound .
Reactivity and Chemical Transformations
Participation in Cycloadditions
Tert-butyl but-2-ynoate serves as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions. In a rhodium-catalyzed reaction with hydrazines, it undergoes C–N bond cleavage to form polysubstituted pyrazoles (Scheme 1) :
This transformation highlights the compound’s ability to generate nitrogen heterocycles under mild conditions .
Gold-Catalyzed Heterocyclizations
Gold(I) complexes catalyze the formal [4π + 2π] cycloaddition of tert-butyl but-2-ynoate with nitriles, yielding 6H-1,3-oxazin-6-ones. Subsequent reactions with electron-deficient alkynes produce highly substituted pyridines (Scheme 2) :
These reactions demonstrate the ester’s versatility in multi-step synthetic protocols .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The alkynoate’s triple bond enables click chemistry applications, such as Huisgen cycloadditions, to generate triazole-linked drug candidates. For instance, it has been used to synthesize protease inhibitors and kinase modulators.
Materials Science
Conjugated polymers incorporating tert-butyl but-2-ynoate units exhibit enhanced electronic properties, making them suitable for organic semiconductors and light-emitting diodes (OLEDs).
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